Vitamin D3 25-hydroxy monohydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vitamin D3 25-hydroxy monohydrate can be achieved through a biocatalytic process using molybdenum-dependent steroid C25 dehydrogenase. This enzyme, produced in the denitrifying bacterium Thauera aromatica under semi-aerobic conditions, catalyzes the conversion of vitamin D3 to 25-hydroxyvitamin D3 using water as a hydroxylating agent . The reaction conditions involve high-density suspensions of resting cells and can achieve a yield of 99% within 50 hours .
Industrial Production Methods: Industrial production of this compound often involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification and purification. This method ensures high specificity and accuracy in measuring the concentration of the compound in human serum .
Chemical Reactions Analysis
Types of Reactions: Vitamin D3 25-hydroxy monohydrate undergoes various chemical reactions, including hydroxylation, oxidation, and reduction. The primary reaction is the hydroxylation of vitamin D3 to form 25-hydroxyvitamin D3, which is further hydroxylated to produce calcitriol .
Common Reagents and Conditions: Common reagents used in these reactions include molybdenum-dependent steroid C25 dehydrogenase and water as a hydroxylating agent . The reactions typically occur under semi-aerobic conditions with high-density suspensions of resting cells .
Major Products Formed: The major products formed from these reactions include 25-hydroxyvitamin D3 and calcitriol (1,25-dihydroxyvitamin D3), which are essential for maintaining calcium and phosphate homeostasis in the body .
Scientific Research Applications
Vitamin D3 25-hydroxy monohydrate has numerous scientific research applications in chemistry, biology, medicine, and industry. It is used as a biomarker to determine the status of vitamin D in the body and is crucial for studying the effects of vitamin D deficiency . In medicine, it is used to treat and prevent conditions related to vitamin D deficiency, such as rickets and osteomalacia . In industry, it is used in the production of vitamin D supplements and fortified foods .
Mechanism of Action
The mechanism of action of Vitamin D3 25-hydroxy monohydrate involves its conversion to calcitriol in the kidneys by the enzyme 25-hydroxyvitamin D3-1-alpha-hydroxylase . Calcitriol then binds to intracellular receptors, functioning as transcription factors to modulate gene expression . This process regulates calcium and phosphate homeostasis, promoting bone health and cellular growth .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Vitamin D3 25-hydroxy monohydrate include:
- Vitamin D2 (ergocalciferol)
- 1,25-dihydroxyvitamin D3 (calcitriol)
- 1-alpha-hydroxyvitamin D3 (alfacalcidol)
Uniqueness: This compound is unique due to its role as the primary circulating form of vitamin D3 in the blood and its high efficacy in improving vitamin D status . Unlike other forms of vitamin D, it serves as a direct precursor to the active form, calcitriol, making it essential for maintaining calcium and phosphate balance in the body .
Properties
Molecular Formula |
C27H44O2 |
---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
3-[2-[(7aR)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/t20?,23?,24?,25?,27-/m1/s1 |
InChI Key |
JWUBBDSIWDLEOM-VBBWTYDJSA-N |
Isomeric SMILES |
CC(CCCC(C)(C)O)C1CCC2[C@@]1(CCCC2=CC=C3CC(CCC3=C)O)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origin of Product |
United States |
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